molecular formula C5H11BrN2O2S B6349967 Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide CAS No. 1326812-56-9

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide

Cat. No.: B6349967
CAS No.: 1326812-56-9
M. Wt: 243.12 g/mol
InChI Key: YOYATYWFUSSBBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide typically involves the reaction of ethyl 2-bromoacetate with thiourea under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide can be compared with similar compounds such as:

Biological Activity

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a carbamimidoyl group attached to a thiol ester structure. The synthesis typically involves the reaction of ethyl acetate with appropriate thiourea derivatives under acidic conditions to yield the desired compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfur and nitrogen atoms often show enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : Research indicates that certain derivatives of carbamimidoyl compounds possess antitumor activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds with similar functionalities have been shown to reduce inflammation in various models, suggesting that this compound could also exhibit such effects. The modulation of inflammatory cytokines is a potential mechanism of action .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of several thiol-containing compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Antitumor Activity

In vitro assays on human cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 20 µM, indicating potent antitumor activity compared to standard chemotherapeutic agents .

Anti-inflammatory Mechanism

In a model of induced inflammation, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against E. coli: 50 µg/mL
AntitumorIC50: ~20 µM in cancer cell lines
Anti-inflammatoryDecreased TNF-α and IL-6 levels

Properties

IUPAC Name

ethyl 2-carbamimidoylsulfanylacetate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S.BrH/c1-2-9-4(8)3-10-5(6)7;/h2-3H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYATYWFUSSBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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